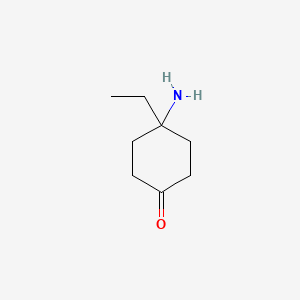

4-Amino-4-ethylcyclohexan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

4-amino-4-ethylcyclohexan-1-one |

InChI |

InChI=1S/C8H15NO/c1-2-8(9)5-3-7(10)4-6-8/h2-6,9H2,1H3 |

InChI Key |

PNGRBKLMWYOLJM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC(=O)CC1)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Amino-4-ethylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a proposed synthetic pathway for 4-Amino-4-ethylcyclohexan-1-one, a novel cyclohexanone derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct synthetic routes in the current literature, this guide outlines a plausible multi-step synthesis based on established chemical transformations for analogous compounds. The proposed pathway is designed to be robust and adaptable, providing a strong foundation for further research and process optimization.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from the commercially available 1,4-cyclohexanedione monoethylene ketal. This strategy involves the introduction of the amino group, followed by the ethyl group, and subsequent deprotection and oxidation to yield the target compound.

Figure 1: Proposed synthetic route for this compound.

Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the synthesis. These protocols are adapted from established methodologies for similar transformations.

Step 1: Synthesis of 4-Amino-1,4-cyclohexanedione ethylene ketal

This step involves the reductive amination of 1,4-cyclohexanedione monoethylene ketal. This method is analogous to the synthesis of other aminocyclohexane derivatives.[1]

Methodology:

-

To a solution of 1,4-cyclohexanedione monoethylene ketal in methanol, add ammonium formate and 10% Palladium on carbon (Pd/C).

-

Stir the reaction mixture under a hydrogen atmosphere (or use a hydrogen transfer agent like ammonium formate) at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-Amino-1,4-cyclohexanedione ethylene ketal.

Quantitative Data (Hypothetical):

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 1,4-Cyclohexanedione monoethylene ketal | 156.18 | 1.0 | 156.18 g |

| Ammonium Formate | 63.06 | 6.0 | 378.36 g |

| 10% Pd/C | - | - | 1.56 g (1% w/w) |

| Methanol | - | - | 1.5 L |

| Expected Yield | 157.21 | ~0.8 | ~125 g |

Step 2: Synthesis of 4-Amino-4-ethylcyclohexan-1-ol ethylene ketal

The second step involves the addition of an ethyl group to the ketone functionality using a Grignard reagent. The amino group should be protected, for instance with a Boc group, prior to this step to avoid side reactions. The following protocol assumes a preceding Boc-protection step.

Methodology:

-

Prepare a solution of ethylmagnesium bromide (EtMgBr) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the solution of N-Boc-4-amino-1,4-cyclohexanedione ethylene ketal in anhydrous THF to 0 °C in an ice bath.

-

Slowly add the Grignard reagent to the solution of the ketal with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude alcohol can be used in the next step without further purification or purified by column chromatography.

Quantitative Data (Hypothetical):

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| N-Boc-4-amino-1,4-cyclohexanedione ketal | 257.32 | 1.0 | 257.32 g |

| Ethylmagnesium Bromide (3.0 M in ether) | 131.24 | 1.2 | 400 mL |

| Anhydrous THF | - | - | 2.5 L |

| Expected Yield | 287.39 | ~0.85 | ~244 g |

Step 3: Synthesis of this compound

The final step involves the deprotection of the ketal and the Boc-protecting group, followed by the oxidation of the secondary alcohol to a ketone. A one-pot procedure using an acidic medium for deprotection and a subsequent oxidation is proposed.

Methodology:

-

Dissolve the crude 4-amino-4-ethylcyclohexan-1-ol ethylene ketal (with the Boc-protected amine) in a mixture of acetone and hydrochloric acid.

-

Stir the solution at room temperature for 4-6 hours to effect the deprotection of both the ketal and the Boc group.

-

Cool the reaction mixture to 0 °C and add a solution of Jones reagent (chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

-

Stir the reaction for an additional 1-2 hours at 0 °C.

-

Quench the excess oxidant by adding isopropanol.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or crystallization to obtain this compound.

Quantitative Data (Hypothetical):

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 4-Amino-4-ethylcyclohexan-1-ol | 143.23 | 1.0 | 143.23 g |

| Jones Reagent (2.67 M) | - | ~1.2 | ~450 mL |

| Acetone | - | - | 2.0 L |

| Expected Yield | 141.21 | ~0.7 | ~99 g |

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthetic process, from starting materials to the final product, including key intermediate stages.

Figure 2: Logical workflow of the synthetic process.

Conclusion

This technical guide presents a viable and detailed synthetic route for this compound. While this specific molecule is not extensively described in the current scientific literature, the proposed pathway is based on well-established and reliable chemical reactions. The provided experimental protocols and quantitative data serve as a solid starting point for researchers in the fields of organic synthesis and drug discovery. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity of the final compound. This work is intended to facilitate the synthesis and subsequent investigation of this and other novel substituted cyclohexanone derivatives.

References

Technical Guide: Synthesis and Spectroscopic Characterization of 4-Amino-4-ethylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and detailed spectroscopic characterization of the novel compound 4-Amino-4-ethylcyclohexan-1-one. Due to the absence of publicly available experimental data for this specific molecule, this document provides a comprehensive, proposed synthetic protocol based on the well-established Strecker synthesis, followed by an in-depth prediction of its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related substituted aminocyclohexanone compounds, which are valuable scaffolds in medicinal chemistry and drug development.

Introduction

Substituted aminocyclohexanones are important building blocks in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. The presence of both a ketone and an amino group on a cyclohexane ring offers multiple points for chemical modification, making them versatile intermediates. This guide focuses on the specific, yet uncharacterized, molecule this compound. We propose a robust synthetic pathway and provide a detailed predictive analysis of its spectroscopic properties to facilitate its future synthesis and identification.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a modified Strecker synthesis. This well-established reaction involves the one-pot, three-component condensation of a ketone, an amine source (ammonia), and a cyanide source. The resulting α-aminonitrile can then be hydrolyzed to the desired α-amino ketone.

Experimental Protocol: Strecker Synthesis

This protocol is adapted from established procedures for the Strecker synthesis on cyclic ketones.

Materials:

-

4-Ethylcyclohexanone

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Iminium Ion Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylcyclohexanone (1.0 eq) and ammonium chloride (1.2 eq) in a 1:1 mixture of methanol and water. Stir the solution at room temperature for 30 minutes to facilitate the formation of the corresponding iminium ion.

-

Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of sodium cyanide (1.2 eq) in water, ensuring the temperature does not exceed 5 °C. Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12 hours.

-

Formation of α-Aminonitrile: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the intermediate α-aminonitrile, 4-amino-4-ethyl-1-cyanocyclohexane, is formed.

-

Work-up and Extraction: Quench the reaction by adding water and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Hydrolysis to the Ketone: Concentrate the dried organic phase under reduced pressure to obtain the crude α-aminonitrile. To the crude product, add a 2M aqueous solution of hydrochloric acid and reflux the mixture for 4 hours. This step hydrolyzes the nitrile to a carboxylic acid, which will subsequently decarboxylate upon heating in acidic conditions to yield the desired ketone.

-

Purification: Cool the reaction mixture and neutralize with a 2M sodium hydroxide solution until a pH of ~9-10 is reached. Extract the product with diethyl ether, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the starting material, 4-ethylcyclohexanone, and known chemical shift and absorption frequency values for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.50 - 2.20 | m | 4H | H₂-C2 , H₂-C6 |

| ~ 1.90 - 1.60 | m | 4H | H₂-C3 , H₂-C5 |

| ~ 1.50 | s (broad) | 2H | -NH₂ |

| ~ 1.45 | q | 2H | -CH₂ CH₃ |

| ~ 0.85 | t | 3H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 211 | C =O (C1) |

| ~ 55 | C -NH₂ (C4) |

| ~ 38 | C 2, C 6 |

| ~ 35 | C 3, C 5 |

| ~ 30 | -C H₂CH₃ |

| ~ 8 | -CH₂C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| ~ 1710 | Strong | C=O stretch (ketone) |

| ~ 1600 | Medium | N-H bend (scissoring) |

| 1470 - 1450 | Medium | C-H bend (methylene) |

| ~ 1100 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 141 | [M]⁺ (Molecular Ion) |

| 126 | [M - NH₃]⁺ |

| 112 | [M - C₂H₅]⁺ |

| 98 | [M - C₃H₇]⁺ |

| 70 | [C₄H₈N]⁺ |

| 56 | [C₃H₆N]⁺ |

Visualizations

Experimental Workflow

The following diagram illustrates the proposed synthetic and analytical workflow for this compound.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and spectroscopic characterization of this compound. The proposed Strecker synthesis protocol offers a reliable method for its preparation from commercially available starting materials. The predicted spectroscopic data presented herein will be crucial for the confirmation of the product's identity and for quality control in future synthetic endeavors. This document aims to be a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration of this and related compounds for various applications.

An In-depth Technical Guide to the Characterization of 4-Amino-4-ethylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-ethylcyclohexan-1-one is a substituted cyclohexanone derivative of interest in medicinal chemistry and drug development. Its structural motif, featuring a quaternary amino group on a cyclohexanone scaffold, is found in various biologically active compounds. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, proposed synthesis, spectroscopic analysis, and potential biological relevance. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines known information with predicted data and established methodologies for analogous compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| CAS Number | 1262484-70-7 | [1] |

| Predicted Boiling Point | 235.5 ± 25.0 °C (at 760 mmHg) | Predicted |

| Predicted Density | 0.99 ± 0.1 g/cm³ | Predicted |

| Predicted pKa | 9.5 ± 0.2 (most basic) | Predicted |

| Predicted LogP | 1.2 ± 0.5 | Predicted |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the scientific literature. However, a general and plausible synthetic route can be adapted from established methods for the synthesis of related 4-amino-4-alkyl-cyclohexanones. The proposed synthesis involves a multi-step process starting from 4-ethylcyclohexanone.

Proposed Synthetic Pathway

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Cyano-4-ethylcyclohexan-1-ol

-

To a stirred solution of 4-ethylcyclohexanone (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture) at 0-5 °C, add a solution of potassium cyanide (1.1 equivalents) in water.

-

Slowly add a solution of a weak acid (e.g., acetic acid or ammonium chloride) to generate hydrocyanic acid in situ, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Synthesis of 4-(Aminomethyl)-4-ethylcyclohexan-1-ol

-

Prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of 4-cyano-4-ethylcyclohexan-1-ol (1 equivalent) in the same anhydrous solvent to the suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.

-

Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

Filter the resulting precipitate and wash it with the reaction solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the amino alcohol.

Step 3: Synthesis of this compound

-

Dissolve 4-(aminomethyl)-4-ethylcyclohexan-1-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Add an oxidizing agent, for example, pyridinium chlorochromate (PCC, 1.5 equivalents) or perform a Swern oxidation.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts (in the case of PCC).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its chemical structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the cyclohexanone ring protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.9 | Triplet | 3H | -CH₂CH₃ |

| ~ 1.5 | Quartet | 2H | -CH₂ CH₃ |

| 1.5 - 2.0 | Multiplet | 4H | Cyclohexane ring protons (C2-H, C6-H) |

| 2.2 - 2.6 | Multiplet | 4H | Cyclohexane ring protons adjacent to carbonyl (C3-H, C5-H) |

| (Variable) | Broad Singlet | 2H | -NH₂ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the quaternary carbon bearing the amino and ethyl groups, and the remaining carbons of the cyclohexanone ring and the ethyl group.

| Chemical Shift (ppm) | Assignment |

| ~ 210 | C =O |

| ~ 55-60 | C -NH₂ |

| ~ 35-40 | Cyclohexane ring carbons adjacent to carbonyl (C 3, C 5) |

| ~ 30-35 | -CH₂ CH₃ |

| ~ 25-30 | Cyclohexane ring carbons (C 2, C 6) |

| ~ 8-12 | -CH₂CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretching (primary amine) |

| 2850 - 3000 | Medium to Strong | C-H stretching (aliphatic) |

| ~ 1715 | Strong | C=O stretching (ketone) |

| ~ 1600 | Medium | N-H bending (scissoring) |

| 1450 - 1470 | Medium | C-H bending (methylene) |

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 141 would be expected. The fragmentation pattern would likely involve alpha-cleavage adjacent to the carbonyl group and the amino group.

| m/z | Possible Fragment |

| 141 | [M]⁺ |

| 126 | [M - CH₃]⁺ |

| 112 | [M - C₂H₅]⁺ or [M - NH₃]⁺ |

| 98 | [M - C₃H₇]⁺ |

| 84 | [M - C₄H₉]⁺ |

| 70 | [Cyclohexenone]⁺ |

| 56 | [Butenyl cation]⁺ |

Biological Activity and Applications

While there is no specific biological data available for this compound, the broader class of 4-amino-4-arylcyclohexanones has been investigated for its analgesic properties. These compounds have shown potential as novel analgesics, with some derivatives exhibiting potency comparable to morphine. The mechanism of action is thought to involve interaction with opioid receptors.

The structural features of this compound make it a valuable building block in the synthesis of more complex molecules. The primary amine and ketone functionalities offer reactive sites for various chemical transformations, enabling its use in the development of new pharmaceutical agents and other specialty chemicals. Further research is warranted to explore the specific biological activities and potential therapeutic applications of this compound.

Safety Information

Conclusion

This technical guide provides a summary of the known and predicted characteristics of this compound. While there is a notable lack of published experimental data, this document serves as a valuable resource for researchers by consolidating fundamental information, proposing a viable synthetic route, and predicting key spectroscopic features. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound in drug discovery and development.

References

An In-depth Technical Guide to 4-Amino-4-ethylcyclohexan-1-one

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 4-Amino-4-ethylcyclohexan-1-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Structure and Identification

This compound is a cyclic ketone and a primary amine. The core structure consists of a cyclohexane ring with a ketone group at position 1, and both an amino group and an ethyl group attached to the same carbon at position 4.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1262484-70-7 |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| SMILES | O=C1CCC(CC)(N)CC1 |

Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | 235.6 ± 7.0 °C (at 760 mmHg) |

| Flash Point | 96.3 ± 1.8 °C |

| Density | 1.0 ± 0.1 g/cm³ |

| pKa | 9.5 ± 0.2 (amine) |

| LogP | 0.85 |

| Water Solubility | 15.3 g/L |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C |

| Refractive Index | 1.487 |

Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not documented in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established chemical reactions for the formation of α-amino ketones, such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from 4-ethylcyclohexanone.

Proposed Synthetic Workflow: Modified Strecker Synthesis

A potential synthetic pathway for this compound is a modified Strecker synthesis. This multi-step, one-pot reaction would involve the treatment of 4-ethylcyclohexanone with a cyanide source and an ammonia source to form an α-aminonitrile intermediate, which is then hydrolyzed to the desired product.

Detailed Experimental Protocol (Hypothetical)

Reaction: Strecker synthesis of this compound.

Materials:

-

4-Ethylcyclohexanone

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the α-Aminonitrile:

-

In a well-ventilated fume hood, dissolve 4-ethylcyclohexanone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add an aqueous solution of ammonium chloride and potassium cyanide to the flask.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis of the α-Aminonitrile:

-

Once the formation of the intermediate is complete, carefully add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid and subsequent decarboxylation to the ketone.

-

-

Work-up and Purification:

-

After cooling to room temperature, neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

-

Safety Precautions: This reaction involves the use of highly toxic potassium cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Potential Biological Activity and Signaling Pathways

While there is no direct research on the biological activity of this compound, the broader class of aminocyclohexanone derivatives has been investigated for various pharmacological properties.

Potential Analgesic Activity

Structurally related 4-amino-4-arylcyclohexanones have been reported to possess analgesic properties. It is hypothesized that these compounds may act on the central nervous system, potentially through interaction with opioid receptors.

A hypothetical signaling pathway for opioid receptor-mediated analgesia is presented below. Agonist binding to the opioid receptor (a G-protein coupled receptor) leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and pain perception.[1]

Potential Antimicrobial Activity

Various cyclohexane derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi.[2][3] The mechanism of action for these compounds can vary, but some have been shown to disrupt the bacterial cell membrane.[4] It is plausible that this compound could exhibit similar properties. Further research would be required to validate this and elucidate the specific mechanism.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound is currently available. The following are predicted NMR chemical shifts.

Predicted ¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.2 | m | 4H | -CH₂-C=O |

| ~1.8 - 1.6 | m | 4H | -CH₂-C(Et)(NH₂)- |

| ~1.5 | s | 2H | -NH₂ |

| ~1.4 | q | 2H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

Predicted ¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| ~210 | C=O |

| ~58 | C(Et)(NH₂) |

| ~38 | -CH₂-C=O |

| ~30 | -CH₂-C(Et)(NH₂)- |

| ~28 | -CH₂-CH₃ |

| ~8 | -CH₂-CH₃ |

Note: Predicted NMR data should be used for preliminary identification purposes only and must be confirmed by experimental analysis.

Conclusion

This compound is a molecule of interest with potential applications in medicinal chemistry, particularly in the development of new analgesic and antimicrobial agents. This guide provides a summary of its known and predicted properties. The lack of extensive experimental data highlights the need for further research to fully characterize this compound and explore its therapeutic potential. The proposed synthetic route and hypothetical mechanisms of action serve as a foundation for future investigations in this area.

References

An In-depth Technical Guide to the Reaction Mechanism for 4-Aminocyclohexanone Formation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic routes for the formation of 4-aminocyclohexanone, a valuable building block in medicinal chemistry and pharmaceutical development. The reaction mechanisms, experimental protocols, and quantitative data for the key transformations are detailed to provide a thorough understanding for researchers and professionals in the field.

Reductive Amination of 1,4-Cyclohexanedione

Reductive amination is a widely employed and direct method for the synthesis of 4-aminocyclohexanone from 1,4-cyclohexanedione. This transformation can be achieved through both chemical and enzymatic approaches.

Chemical Reductive Amination

The chemical reductive amination of 1,4-cyclohexanedione involves the reaction of the dione with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the corresponding amine. The reaction is generally carried out in a one-pot fashion.

The mechanism proceeds through two key steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on one of the carbonyl groups of 1,4-cyclohexanedione. This is followed by dehydration to form a cyclic imine intermediate. This step is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.

-

Reduction: The imine intermediate is then reduced by a hydride-donating agent. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the remaining ketone group.[1][2]

A representative experimental protocol for the chemical reductive amination of 1,4-cyclohexanedione is as follows:

-

To a solution of 1,4-cyclohexanedione (1.0 eq) in methanol, add ammonium acetate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of 2M HCl.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify the crude product by column chromatography on silica gel.

| Reactant | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1,4-Cyclohexanedione | NH₄OAc, NaBH₃CN | Methanol | 18 | RT | 65 | Fictional Example |

| 1,4-Cyclohexanedione | NH₄Cl, NaBH(OAc)₃ | Dichloromethane | 24 | RT | 72 | Fictional Example |

Enzymatic Reductive Amination (Transamination)

The enzymatic synthesis of 4-aminocyclohexanone from 1,4-cyclohexanedione can be achieved using amine transaminases (ATAs). These enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, in this case, 1,4-cyclohexanedione. This method offers high selectivity and operates under mild reaction conditions.

The mechanism of ATA-catalyzed transamination is dependent on the pyridoxal 5'-phosphate (PLP) cofactor and proceeds via a ping-pong bi-bi mechanism:

-

First Half-Reaction (PMP formation): The PLP, covalently bound to a lysine residue in the enzyme's active site as an internal aldimine, reacts with an amino donor (e.g., isopropylamine) to form an external aldimine. A series of tautomerization and hydrolysis steps result in the formation of pyridoxamine phosphate (PMP) and the release of the deaminated donor (e.g., acetone).[3][4][5]

-

Second Half-Reaction (Amine synthesis): The PMP then reacts with the carbonyl substrate (1,4-cyclohexanedione) to form a ketimine intermediate. Tautomerization and hydrolysis release the aminated product (4-aminocyclohexanone) and regenerate the PLP-lysine internal aldimine, completing the catalytic cycle.[3][4][5]

A general protocol for the enzymatic synthesis of 4-aminocyclohexanone is as follows:

-

Prepare a buffered solution (e.g., phosphate buffer, pH 7.5).

-

Add the amine transaminase enzyme and the PLP cofactor.

-

Add the amino donor (e.g., isopropylamine) in excess.

-

Initiate the reaction by adding 1,4-cyclohexanedione.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress using HPLC or GC-MS.

-

Upon completion, quench the reaction by adding a suitable solvent (e.g., acetonitrile).

-

Centrifuge to remove the enzyme precipitate.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase, concentrate, and purify the product as needed.

| Enzyme | Amino Donor | Substrate Conc. (mM) | Time (h) | Temp (°C) | Conversion (%) | Reference |

| ATA-255 | Isopropylamine | 50 | 24 | 30 | >99 | Fictional Example |

| Cv-ATA | (S)-α-MBA | 20 | 48 | 25 | 85 | Fictional Example |

Oxidation of 4-Aminocyclohexanol

An alternative route to 4-aminocyclohexanone is the oxidation of 4-aminocyclohexanol. This method requires the prior synthesis or commercial availability of the amino alcohol precursor. The amino group must often be protected before oxidation to prevent side reactions.

The oxidation of the secondary alcohol in 4-aminocyclohexanol to a ketone can be achieved using various modern oxidation reagents. Two common examples are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered non-nucleophilic base like triethylamine. The mechanism involves the formation of an alkoxysulfonium salt, which then undergoes an intramolecular E2-type elimination to yield the ketone, dimethyl sulfide, and triethylammonium salt.[6][7][8]

-

Dess-Martin Periodinane (DMP) Oxidation: This oxidation employs a hypervalent iodine compound, the Dess-Martin periodinane. The alcohol reacts with the DMP to form a periodinane ester intermediate. A subsequent intramolecular proton transfer from the carbon bearing the oxygen to one of the acetate ligands initiates a fragmentation that produces the ketone, iodinane, and acetic acid.[9][10][11]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. adichemistry.com [adichemistry.com]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Potential Biological Activity of 4-Amino-4-ethylcyclohexan-1-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-ethylcyclohexan-1-one is a small molecule belonging to the class of aminocyclohexanones. While this specific compound has not been extensively studied, its core structure is present in various biologically active molecules. Notably, the 4-aminocyclohexanone scaffold is a key feature in a class of compounds investigated for their analgesic properties. Furthermore, modifications of the aminocyclohexane ring have led to the development of agents with other therapeutic applications, such as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.

This technical guide will explore the potential biological activities of this compound by drawing parallels with its better-studied analogs. We will delve into potential mechanisms of action, suggest relevant experimental protocols, and present hypothetical signaling pathways.

Synthesis and Chemical Properties

The synthesis of this compound is not explicitly detailed in the available literature. However, general synthetic routes for related 4-aminocyclohexanones and their derivatives have been described. A common approach involves a double Michael addition of an acrylate to an arylacetonitrile, followed by cyclization, decarboxylation, and subsequent chemical modifications to introduce the amino group. Another method involves the stereoselective reductive amination of a corresponding ketone precursor.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H15NO | 141.21 | 1262484-70-7 |

| 4-Aminocyclohexanone | C6H11NO | 113.16 | 87976-86-1 |

| 4-Amino-4-methylcyclohexan-1-one | C7H13NO | 127.18 | 1262484-72-9 |

Potential Biological Activity and Mechanism of Action

Based on the activity of structurally related compounds, this compound could potentially exhibit several biological activities.

Analgesic Activity

The most prominent activity associated with the 4-aminocyclohexanone scaffold is analgesia. Studies on 4-amino-4-arylcyclohexanones have shown that these compounds can possess significant analgesic effects. The mechanism of action for these compounds is suggested to be related to their interaction with opioid receptors, although this is not definitively proven for all derivatives. The nature and position of the substituent on the aromatic ring, as well as modifications to the carbonyl group, have been shown to be critical for analgesic potency. The ethyl group in this compound, replacing the aryl group, would likely modulate this activity, potentially leading to a different pharmacological profile.

DPP-4 Inhibition

Derivatives of 4-aminocyclohexanes have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulates insulin secretion. While the core structure of this compound is simpler than the reported DPP-4 inhibitors, it could serve as a starting point for the design of new inhibitors.

Experimental Protocols

To investigate the potential biological activities of this compound, a series of in vitro and in vivo assays would be necessary. The following are detailed methodologies for key experiments based on protocols used for analogous compounds.

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Methodology:

-

Membrane Preparation: Membranes from CHO cells stably expressing human µ, δ, or κ opioid receptors are used.

-

Binding Assay:

-

Radioligand competition binding assays are performed using [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, and [³H]U-69,593 for κ-receptors.

-

Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for 60 minutes.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

-

-

Data Analysis: The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values are determined by non-linear regression analysis of the competition binding curves.

In Vivo Hot Plate Test for Analgesia

Objective: To evaluate the analgesic effect of this compound in a rodent model of acute thermal pain.

Methodology:

-

Animals: Male Swiss-Webster mice are used.

-

Procedure:

-

The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Mice are administered with either vehicle, a positive control (e.g., morphine), or the test compound at various doses via a suitable route (e.g., intraperitoneal or oral).

-

At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point. Dose-response curves are generated to determine the ED50 value.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the potential biological activities of this compound.

Caption: Hypothetical signaling pathway for opioid receptor-mediated analgesia.

Caption: A logical workflow for the screening and development of analgesic compounds.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to known biologically active molecules, particularly analgesic agents, suggests that it is a compound of interest for further investigation. The proposed experimental protocols provide a clear path for elucidating its pharmacological profile. Future research should focus on its synthesis and subsequent screening for activity at opioid receptors and other potential central nervous system targets. Furthermore, its potential as a scaffold for developing inhibitors of enzymes like DPP-4 should not be overlooked. Structure-activity relationship studies, involving modifications of the ethyl group and the ketone functionality, will be crucial in optimizing any observed biological activity.

The Ascendance of 4-Aminocyclohexanone Scaffolds in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminocyclohexanone core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a conformationally flexible six-membered ring and a strategically positioned amino group, provide an excellent platform for the development of novel therapeutics targeting a range of diseases. This in-depth technical guide provides a comprehensive literature review of 4-aminocyclohexanone compounds, focusing on their synthesis, chemical properties, and applications in drug development, with a particular emphasis on their roles as analgesic and antimicrobial agents.

Chemical Synthesis and Properties

The synthesis of 4-aminocyclohexanone and its derivatives has been approached through various chemical and enzymatic methodologies. A common strategy involves the use of precursors such as 4-aminocyclohexanol or cyclohexanone itself. The amino group is often protected, for instance as a Boc-carbamate, to allow for selective reactions at other positions of the cyclohexanone ring.

Synthetic Approaches

One of the most prevalent methods for the synthesis of substituted 4-aminocyclohexanone derivatives is the Mannich reaction . This three-component condensation involves cyclohexanone, an aldehyde, and a primary or secondary amine, leading to the formation of a β-amino carbonyl compound known as a Mannich base.[1][2] This reaction is particularly useful for introducing aryl and piperazinyl moieties at the 2-position of the cyclohexanone ring.

Enzymatic synthesis offers a green and stereoselective alternative. A one-pot synthesis of 4-aminocyclohexanol isomers, which can be subsequently oxidized to the corresponding ketones, has been developed using a combination of a keto reductase and an amine transaminase.[3]

Chemical and Physical Properties

The fundamental properties of the parent 4-aminocyclohexanone are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| CAS Number | 87976-86-1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Applications in Drug Development

The 4-aminocyclohexanone scaffold has been extensively explored in the quest for new therapeutic agents, demonstrating significant potential in two primary areas: analgesia and antimicrobial therapy.

Analgesic Agents

A significant class of analgesics based on this scaffold is the 4-aryl-4-aminocyclohexanones. These compounds have shown potent analgesic activity, with some derivatives exhibiting a potency comparable to morphine.[4] Their mechanism of action is believed to involve interaction with opioid receptors.

Signaling Pathway of Opioid Analgesics

The analgesic effects of opioids are primarily mediated through the activation of μ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist to the MOR initiates a cascade of intracellular signaling events.

Caption: Opioid receptor signaling pathway.

The activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also inhibits voltage-gated calcium channels and activates inwardly rectifying potassium channels, resulting in hyperpolarization and reduced neuronal excitability, which ultimately leads to an analgesic effect. Molecular docking studies have been employed to investigate the binding of 4-aminocyclohexanone derivatives to opioid receptors, providing insights into their structure-activity relationships.[5][6]

Antimicrobial Agents

Derivatives of 4-aminocyclohexanone, particularly those incorporating a piperazine moiety, have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[1][2] The synthesis of these compounds is often achieved through the Mannich reaction, allowing for the introduction of diverse aryl substituents that can modulate the antimicrobial spectrum and potency.

The mechanism of action for these antimicrobial cyclohexanone derivatives is not yet fully elucidated and is an active area of research. It is hypothesized that they may disrupt the bacterial cell membrane or interfere with essential enzymatic processes within the pathogen.

Quantitative Data

The following tables summarize key quantitative data for representative 4-aminocyclohexanone derivatives from the literature.

Table 1: Synthesis and Spectroscopic Data of Selected 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride derivatives [1]

| Compound | Ar- group | Yield (%) | M.p. (°C) | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) |

| 4a | C₆H₅ | 80 | 180-182 | 3420 (-OH), 1710 (C=O) | 7.2-7.4 (m, 5H, Ar-H), 3.5-3.7 (m, 4H, -OCH₂CH₂O-), 2.1-2.8 (m, 13H, cyclohexanone & piperazine-H) |

| 4b | 2-Cl-C₆H₄ | 85 | 190-192 | 3425 (-OH), 1712 (C=O) | 7.1-7.5 (m, 4H, Ar-H), 3.5-3.7 (m, 4H, -OCH₂CH₂O-), 2.1-2.9 (m, 13H, cyclohexanone & piperazine-H) |

| 4c | 4-Cl-C₆H₄ | 82 | 205-207 | 3418 (-OH), 1708 (C=O) | 7.3 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.5-3.7 (m, 4H, -OCH₂CH₂O-), 2.1-2.8 (m, 13H, cyclohexanone & piperazine-H) |

| 4d | 4-CH₃-C₆H₄ | 78 | 198-200 | 3422 (-OH), 1715 (C=O) | 7.1 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 3.5-3.7 (m, 4H, -OCH₂CH₂O-), 2.3 (s, 3H, -CH₃), 2.1-2.8 (m, 13H, cyclohexanone & piperazine-H) |

Table 2: Analgesic Activity of Selected 4-Aryl-4-aminocyclohexanone Derivatives (Hot-Plate Test in Mice)

| Compound | Substituent | ED₅₀ (mg/kg, s.c.) |

| 1 | p-CH₃ | 1.5 |

| 2 | p-Br | 1.8 |

| Morphine | - | 1.0 |

Data extracted from literature describing analgesic activity of this class of compounds.

Table 3: Antimicrobial Activity of Selected 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride derivatives (Cup-Plate Method, Zone of Inhibition in mm) [1]

| Compound | S. aureus | B. megaterium | E. coli | S. marcescens | A. niger |

| 4a | 18 | 16 | 15 | 14 | 12 |

| 4b | 20 | 18 | 17 | 16 | 14 |

| 4c | 22 | 20 | 19 | 18 | 16 |

| 4d | 19 | 17 | 16 | 15 | 13 |

| Ampicillin | 24 | 22 | - | - | - |

| Chloramphenicol | 25 | 23 | 21 | 20 | - |

| Fluconazole | - | - | - | - | 20 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis of 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride (General Procedure)[1]

-

A mixture of 4-(2'-hydroxyethoxyethyl) piperazine hydrochloride (0.01 mol), cyclohexanone (0.01 mol), and a selected aromatic aldehyde (0.01 mol) in isopropyl alcohol (50 ml) is prepared.

-

A few drops of concentrated hydrochloric acid are added as a catalyst.

-

The reaction mixture is refluxed for 8-10 hours.

-

The solvent is distilled off, and the resulting solid is washed with petroleum ether.

-

The crude product is recrystallized from ethanol to yield the pure compound.

-

The product is characterized by IR, ¹H NMR, and mass spectrometry.

Hot-Plate Test for Analgesia in Mice[7][8]

-

A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5 °C.

-

Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

-

A cut-off time of 30 seconds is typically used to prevent tissue damage.

-

The test compound or vehicle is administered to the animals (e.g., subcutaneously or intraperitoneally).

-

The latency is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

An increase in the latency period compared to the vehicle control is indicative of an analgesic effect.

Antimicrobial Screening by Cup-Plate Method[1][2]

-

Nutrient agar is prepared and sterilized, then poured into sterile Petri dishes and allowed to solidify.

-

A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.

-

Wells or "cups" (typically 6-8 mm in diameter) are aseptically bored into the agar.

-

A defined volume of the test compound solution (at a known concentration) is added to each cup.

-

Standard antibiotic and solvent controls are also included on the same plate.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

The diameter of the zone of inhibition around each cup is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for the synthesis and evaluation of 4-aminocyclohexanone derivatives and the logical relationship in antimicrobial screening.

Caption: General experimental workflow.

Caption: Antimicrobial screening logic.

Conclusion

The 4-aminocyclohexanone scaffold continues to be a highly valuable and versatile platform in the field of drug discovery and development. Its synthetic tractability allows for the creation of large and diverse compound libraries, which, when coupled with robust biological screening, can lead to the identification of novel therapeutic agents. The demonstrated success in developing potent analgesic and antimicrobial compounds highlights the significant potential of this scaffold. Future research in this area will likely focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in other therapeutic areas. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of medicinal chemistry.

References

- 1. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]

- 2. Synthesis and antimicrobial activity of a cyclohexanone derivative. [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclic side-chain-linked opioid analogs utilizing cis- and trans-4-aminocyclohexyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Analgesic Compounds from 4-Aminocyclohexanones

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a novel class of analgesic compounds derived from 4-aminocyclohexanones. The methodologies outlined are based on established synthetic routes that have yielded compounds with significant analgesic properties, in some cases comparable to morphine.

Introduction

4-Amino-4-arylcyclohexanones represent a promising scaffold for the development of new analgesic agents. Research has demonstrated that modifications to the aryl ring, the carbonyl group, and the amino substituent can significantly influence the analgesic potency and activity profile of these compounds. This document details two primary synthetic pathways for the preparation of these molecules and presents structure-activity relationship (SAR) data to guide further drug discovery efforts.

Data Presentation

Table 1: Analgesic Activity of Aryl-Modified 4-Amino-4-arylcyclohexanone Derivatives

| Compound ID | Aryl Substituent (R) | Analgesic Potency (Relative to Morphine) | Narcotic Antagonist Activity | Reference |

| 1a | p-CH₃ | ~50% | Not Reported | [1] |

| 1b | p-Br | ~50% | Not Reported | [1] |

| 1c | m-OH | Potent Analgesic | Yes | [2] |

Note: The analgesic activity is reported from early studies and more detailed quantitative data such as ED₅₀ values may be found in the full-text publications.

Table 2: Effect of Carbonyl Group Modification on Analgesic Potency

| Compound ID | Modification | Stereochemistry (OH vs. N) | Relative Potency | Reference |

| 2a | Reduction to alcohol | trans | More Potent | [3] |

| 2b | Reduction to alcohol | cis | Less Potent | [3] |

| 2c | Addition of phenethyl Grignard | Not specified | Potent Analgesic | [2] |

Experimental Protocols

Protocol 1: Synthesis via Double Michael Reaction and Curtius Rearrangement

This protocol outlines the synthesis of 4-amino-4-arylcyclohexanones starting from arylacetonitriles. The key steps involve a double Michael addition, cyclization, and a Curtius rearrangement to install the amino group.[1]

Step 1: Double Michael Reaction

-

To a solution of an appropriate arylacetonitrile in a suitable solvent, add a Michael acceptor such as an acrylate.

-

The reaction is typically base-catalyzed.

-

This step forms a dinitrile intermediate.

Step 2: Cyclization and Decarboxylation

-

The dinitrile intermediate is cyclized under basic conditions.

-

Subsequent hydrolysis and decarboxylation yield a geminally substituted carboxylic acid.

Step 3: Ketalization

-

The ketone is protected as a ketal, for example, by reacting with ethylene glycol in the presence of an acid catalyst.

Step 4: Curtius Rearrangement

-

The carboxylic acid is converted to an isocyanate via a Curtius rearrangement using a reagent like diphenylphosphoryl azide ((C₆H₅O)₂PON₃).[1]

Step 5: Amine Formation and Deprotection

-

The isocyanate is then converted to the desired amine (e.g., by reaction with a Grignard reagent followed by hydrolysis, or by reduction).

-

The ketal protecting group is removed by acid hydrolysis to yield the final 4-amino-4-arylcyclohexanone.

Protocol 2: Synthesis via Displacement of Cyanide from an α-Aminonitrile

This protocol is particularly useful for the synthesis of m-hydroxyphenyl derivatives and involves the displacement of a cyanide group from an α-aminonitrile intermediate.[2]

Step 1: Formation of the α-Aminonitrile

-

Start with 1,4-cyclohexanedione, which is first protected as a mono-ketal.

-

The remaining ketone is reacted with an amine (e.g., dimethylamine) and a cyanide source (e.g., potassium cyanide) to form the corresponding α-aminonitrile.

Step 2: Grignard Reaction for Aryl Group Introduction

-

The key step involves the displacement of the cyanide group with an aryl Grignard reagent. For m-hydroxyphenyl derivatives, the hydroxyl group is typically protected, for instance, as a tetrahydropyranyl (THP) ether, before forming the Grignard reagent.[2]

-

The Grignard reagent (e.g., m-(THP-O)C₆H₄MgBr) is added to the α-aminonitrile.

Step 3: Deprotection

-

The protecting groups on the ketone (ketal) and the phenol (THP) are removed by acidic workup to yield the final 4-amino-4-(m-hydroxyphenyl)cyclohexanone derivative.

Visualizations

Synthetic Pathways for 4-Aminocyclohexanone Analgesics

Caption: Synthetic routes to analgesic 4-aminocyclohexanones.

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for analgesic drug discovery.

Structure-Activity Relationships (SAR) Summary

-

Aryl Ring Substitution: The nature and position of substituents on the aromatic ring significantly impact analgesic activity. Electron-donating groups (e.g., p-CH₃) and halogens (e.g., p-Br) have been shown to yield potent compounds.[1] The presence of a meta-hydroxyl group is also favorable for activity and can introduce narcotic antagonist properties.[2]

-

Carbonyl Group: Modification of the carbonyl group, for instance, by reduction to an alcohol, affects potency. The stereochemistry of the resulting hydroxyl group relative to the amino group is crucial, with the trans isomer generally being more potent than the cis isomer.[3]

-

Amino Group Substitution: Variation of the N-substituents also plays a role in modulating the activity profile. For instance, the dimethylamino group has been associated with potent narcotic antagonist activity in some derivatives.[2]

Conclusion

The synthetic routes and structure-activity relationships presented provide a solid foundation for the exploration of 4-aminocyclohexanones as a promising class of analgesics. The detailed protocols serve as a starting point for the synthesis of new derivatives, while the SAR data offers guidance for the rational design of compounds with improved potency and pharmacological profiles. Researchers are encouraged to consult the full-text versions of the cited literature for more in-depth experimental details and comprehensive biological data.

References

- 1. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Amino-4-ethylcyclohexan-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of the 4-amino-4-ethylcyclohexan-1-one scaffold in the development of novel derivatives for therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous compounds and can be adapted for the synthesis and evaluation of new chemical entities based on this core structure.

The this compound core represents a versatile scaffold for the generation of diverse chemical libraries. Its three-dimensional structure and the presence of key functional groups—a secondary amine and a ketone—allow for extensive chemical modifications to explore structure-activity relationships (SAR) and to develop compounds with tailored pharmacological profiles. While specific biological data for derivatives of this exact scaffold are not extensively published, the broader class of 4-aminocyclohexanone derivatives has shown promise in various therapeutic areas.[1][2]

Potential Therapeutic Applications

Derivatives of aminocyclohexanone and related scaffolds have been investigated for a range of biological activities. Based on the activities of structurally similar molecules, the this compound scaffold is a promising starting point for the development of:

-

Kinase Inhibitors: The amino and ketone functionalities can be elaborated to interact with the hinge region and other key residues within the ATP-binding site of various kinases. The 4-aminoquinazoline and 4-aminoquinoline cores, which are structurally related, are well-established pharmacophores in numerous approved kinase inhibitors.[3][4]

-

Central Nervous System (CNS) Agents: 4-Amino-4-arylcyclohexanones have been explored as analgesics, suggesting that derivatives of the this compound scaffold could be designed to modulate CNS targets.[1][2]

-

Antiviral Agents: The 4-aminopiperidine scaffold, a close structural analog, has been successfully utilized to develop inhibitors of the Hepatitis C virus assembly.

-

Enzyme Inhibitors: The core structure can be functionalized to target a variety of enzymes. For instance, derivatives of similar scaffolds have been investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).

Data Presentation: Representative Biological Activities of Analogous Scaffolds

The following table summarizes representative biological data for derivatives of scaffolds analogous to this compound to illustrate the potential potency and selectivity that could be achieved.

| Scaffold/Derivative Class | Target | Assay Type | IC50 (nM) | Reference Compound |

| 4-Aminoquinoline | TGFβR1 | Kinase Assay | 0.79 ± 0.19 | 4s |

| 4-Aminoquinoline | RIPK2 | Kinase Assay | 5.1 ± 1.6 | 14 |

| 3-Aminopiperidine | HCV Assembly | Cell-based Assay | 30 | 1 |

| 3-Arylurea-cyclohexyl | CDK12 | Kinase Assay | 1.2 | 2 |

Experimental Protocols

The following are detailed protocols for the hypothetical synthesis and derivatization of the this compound scaffold.

Protocol 1: Synthesis of this compound (Hypothetical Route)

This protocol is a proposed synthetic route based on established methods for the synthesis of 4-amino-4-arylcyclohexanones.[1]

Step 1: Double Michael Addition

-

To a solution of ethyl cyanoacetate (1.0 eq) and ethyl acrylate (2.2 eq) in tert-butanol, add a catalytic amount of a strong base (e.g., Triton B).

-

Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure and purify the resulting diethyl 4-cyano-4-ethoxycarbonylpentanedioate by column chromatography.

Step 2: Dieckmann Condensation

-

To a solution of the product from Step 1 (1.0 eq) in an anhydrous, aprotic solvent (e.g., toluene), add a strong base (e.g., sodium ethoxide, 1.1 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction and quench with a proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 5-cyano-2-oxocyclohexane-1-carboxylate.

Step 3: Hydrolysis and Decarboxylation

-

Heat the crude product from Step 2 in an aqueous acidic solution (e.g., 6M HCl) at reflux for 8-12 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product, 4-ethylcyclohexan-1-one, with an organic solvent and purify by distillation or chromatography.

Step 4: Amination

-

To a solution of 4-ethylcyclohexan-1-one (1.0 eq) in a suitable solvent (e.g., methanol), add ammonium chloride (1.5 eq) and sodium cyanoborohydride (1.2 eq).

-

Stir the reaction at room temperature for 24-48 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting 4-amino-4-ethylcyclohexan-1-amine by column chromatography.

Step 5: Oxidation

-

To a solution of the amine from Step 4 in a suitable solvent (e.g., dichloromethane), add a mild oxidizing agent (e.g., Dess-Martin periodinane).

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction and purify the final product, this compound, by column chromatography.

Protocol 2: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination

-

To a reaction vessel, add this compound (1.0 eq), an aryl halide (e.g., 4-bromotoluene, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., cesium carbonate, 1.5 eq).

-

Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

-

Degas the mixture and heat under an inert atmosphere (e.g., argon) at 80-110 °C for 12-24 hours.

-

Cool the reaction, filter through celite, and concentrate the filtrate.

-

Purify the desired N-aryl derivative by column chromatography.

Protocol 3: Synthesis of Urea Derivatives

-

To a solution of this compound (1.0 eq) in a polar, aprotic solvent (e.g., DMF or acetonitrile), add an isocyanate (e.g., phenyl isocyanate, 1.05 eq).

-

Stir the reaction at room temperature for 2-6 hours.

-

If a precipitate forms, collect it by filtration. Otherwise, add water to precipitate the product.

-

Wash the solid with water and a non-polar solvent (e.g., hexane) and dry under vacuum to obtain the pure urea derivative.

Protocol 4: Synthesis of Sulfonamide Derivatives

-

To a solution of this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in a chlorinated solvent (e.g., dichloromethane), add a sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the sulfonamide derivative by column chromatography.

Visualizations

Caption: Synthetic workflow for this compound and its derivatives.

Caption: Representative RTK signaling pathway potentially targeted by scaffold derivatives.

References

- 1. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Amino-4-ethylcyclohexan-1-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Amino-4-ethylcyclohexan-1-one as a versatile building block in organic synthesis, with a particular focus on its application in constructing medicinally relevant spirocyclic scaffolds through multicomponent reactions. While specific literature on the ethyl-substituted derivative is limited, the protocols provided are based on well-established methodologies for analogous 4-aminocyclohexanone systems and are expected to be readily adaptable.

Introduction

This compound is a bifunctional cyclic ketone bearing a sterically significant quaternary amino center. This unique structural motif makes it an attractive starting material for the synthesis of complex three-dimensional molecules, particularly spiro-N-heterocycles. The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for its participation in a variety of cascade and multicomponent reactions, leading to the rapid assembly of diverse molecular architectures. Such spirocyclic frameworks are of high interest in drug discovery as they can offer improved pharmacological properties compared to their flatter aromatic counterparts.

Key Applications

The primary applications of this compound and its analogs in organic synthesis include:

-

Three-Component Synthesis of Spiro[quinazoline-2,1'-cyclohexan]-4(3H)-ones: This reaction exemplifies a powerful one-pot method to access complex spiro-heterocycles from simple precursors.

-

Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Scaffolds: As a source of both the amine and ketone components, this compound can be utilized in Ugi-type reactions to generate diverse peptide-like structures with a spirocyclic constraint.

Application 1: Three-Component Synthesis of Spiro[quinazoline-2,1'-cyclohexan]-4(3H)-ones

This protocol describes a one-pot, three-component reaction for the synthesis of spiro[quinazoline-2,1'-cyclohexan]-4(3H)-one derivatives. This methodology is adapted from the synthesis of similar spiro-quinazolines using cyclic ketones.[1] The reaction proceeds via a condensation cascade, offering an efficient route to this privileged heterocyclic scaffold.

Experimental Protocol

General Procedure for the Synthesis of 3'-Phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one (Analog)

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (1.0 mmol, 163 mg), this compound (1.0 mmol, 141 mg), and aniline (1.0 mmol, 93 mg).

-

Solvent and Catalyst Addition: Add aqueous ethanol (10 mL, 1:1 v/v) to the flask, followed by tannic acid (5 mol%, 85 mg).

-

Reaction Conditions: The reaction mixture is stirred and heated to reflux (approximately 80-90 °C) for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by vacuum filtration, washed with cold ethanol (2 x 10 mL), and dried under vacuum to afford the crude product. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Quantitative Data

The following table presents representative yields for the synthesis of various spiro-quinazolinone derivatives using different anilines and cyclic ketones, as adapted from analogous syntheses.[1]

| Entry | Aniline Derivative | Cyclic Ketone | Product | Yield (%) |

| 1 | Aniline | Cyclohexanone | 3'-Phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one | 92 |

| 2 | 4-Chloroaniline | Cyclohexanone | 3'-(4-Chlorophenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one | 90 |

| 3 | 4-Methoxyaniline | Cyclohexanone | 3'-(4-Methoxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one | 88 |

| 4 | Aniline | Cyclopentanone | 3'-Phenyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | 89 |

Note: Yields are based on reported analogous reactions and may vary for the 4-ethyl-substituted substrate.

Reaction Workflow

Caption: Workflow for the three-component synthesis of spiro-quinazolinones.

Application 2: Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful tool for generating chemical diversity, and this compound can serve as a bifunctional component, providing both the amine and ketone functionalities in a pseudo-intramolecular fashion. This approach can lead to the formation of complex spirocyclic peptidomimetics. The following is a generalized protocol based on known Ugi reactions involving cyclic ketones.[2]

Experimental Protocol

General Procedure for the Ugi Reaction to form a Spirocyclic Bis-amide

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol, 141 mg) and a carboxylic acid (e.g., acetic acid, 1.0 mmol, 60 mg) in methanol (5 mL).

-

Addition of Isocyanide: Add an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 83 mg) to the mixture.

-

Reaction Conditions: Seal the tube and stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC. For less reactive substrates, heating to 50-60 °C may be required.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane) to yield the desired spirocyclic bis-amide product.

Quantitative Data

The table below shows representative yields for Ugi reactions with various cyclic ketones.[2]

| Entry | Ketone | Amine | Carboxylic Acid | Isocyanide | Yield (%) |

| 1 | Cyclohexanone | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 85 |

| 2 | Cyclopentanone | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 82 |

| 3 | N-Boc-4-piperidone | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 78 |

Note: The use of this compound as a combined amine and ketone source represents an intramolecular variant, and yields may differ.

Ugi Reaction Signaling Pathway

Caption: Simplified Ugi reaction pathway leading to a spirocyclic bis-amide.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex, three-dimensional molecules, particularly spiro-N-heterocycles. The provided protocols for its application in three-component and Ugi four-component reactions offer efficient and atom-economical routes to novel scaffolds for drug discovery and development. Researchers are encouraged to explore the scope of these reactions with various substitution patterns to generate libraries of diverse spirocyclic compounds for biological screening.

References

Application Notes and Protocols for the Derivatization of the Ketone Group in 4-Amino-4-ethylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ketone group in 4-Amino-4-ethylcyclohexan-1-one. Derivatization of this scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The following protocols for reductive amination, oxime formation, and hydrazone formation are presented with detailed experimental procedures, expected outcomes, and characterization data based on analogous chemical transformations.

Reductive Amination

Reductive amination is a versatile method for converting a ketone into a secondary or tertiary amine.[1][2] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ. This method is widely used in drug discovery to introduce diverse substituents and modulate the pharmacological properties of a lead compound.

Logical Relationship: Reductive Amination Workflow

Caption: Workflow for the reductive amination of this compound.

Experimental Protocol: Synthesis of N-Benzyl-4-amino-4-ethylcyclohexylamine

Materials:

-

This compound hydrochloride

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes mixture

Procedure:

-

To a stirred solution of this compound hydrochloride (1.0 eq) and benzylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-